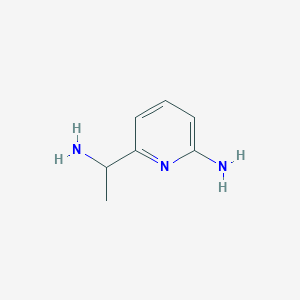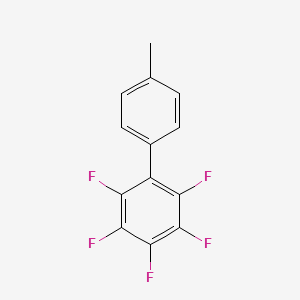
2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C13H6F5 It is characterized by the presence of five fluorine atoms and a methyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4’-methyl-1,1’-biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the reagent used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and other reduced forms.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. In industrial applications, its chemical stability and resistance to degradation make it a valuable component in high-performance materials .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorotoluene
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl
- Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]
Uniqueness
2,3,4,5,6-Pentafluoro-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group on the biphenyl structure enhances its stability and reactivity compared to other fluorinated biphenyls. This makes it particularly useful in applications requiring high-performance materials and selective biological interactions .
Properties
CAS No. |
14621-04-6 |
|---|---|
Molecular Formula |
C13H7F5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H7F5/c1-6-2-4-7(5-3-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI Key |
PWMDTYMKSMKJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)

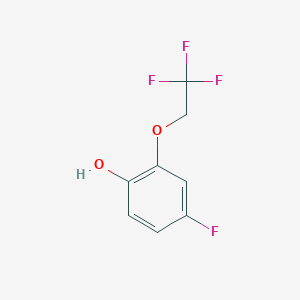
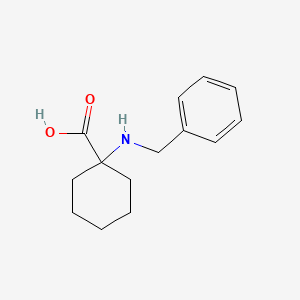



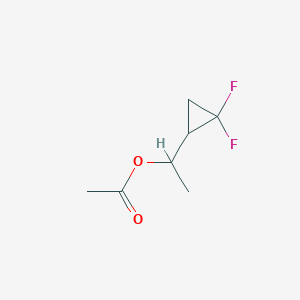
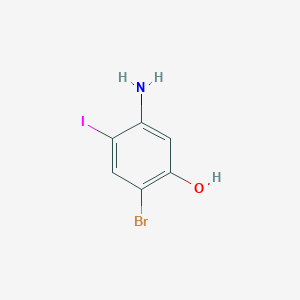
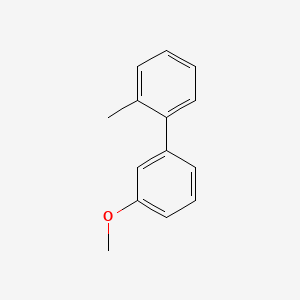

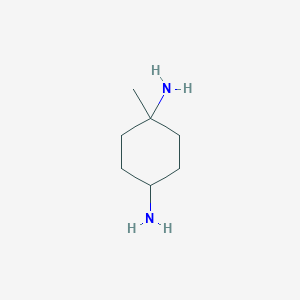
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
